molecular formula C17H15ClN2O5 B5175952 N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide CAS No. 6045-03-0

N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B5175952
CAS No.: 6045-03-0
M. Wt: 362.8 g/mol
InChI Key: BKRPEEVWKNACDY-UHFFFAOYSA-N
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Description

N’-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is an organic compound with a complex structure that includes a chlorophenoxy group, a benzodioxine ring, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-chlorophenoxyacetyl chloride, which is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its combination of a chlorophenoxy group and a benzodioxine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5/c18-11-5-7-12(8-6-11)23-10-16(21)19-20-17(22)15-9-24-13-3-1-2-4-14(13)25-15/h1-8,15H,9-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRPEEVWKNACDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383076
Record name ZINC00839114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6045-03-0
Record name ZINC00839114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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